Ethyl 4-(ethylamino)pyridine-3-carboxylate
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Overview
Description
Ethyl 4-(ethylamino)nicotinate: is an organic compound with the molecular formula C10H14N2O2 It is a derivative of nicotinic acid, where the carboxyl group is esterified with ethanol, and the amino group is substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-(ethylamino)nicotinate can be synthesized through several methods. One common approach involves the esterification of nicotinic acid with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods: On an industrial scale, the production of ethyl nicotinate involves the esterification of nicotinic acid with ethanol using a solid acid catalyst. This method is advantageous as it reduces the generation of high-pollution wastewater and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(ethylamino)nicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form ethyl nipecotinate using chiral catalysts.
Substitution: It can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using chiral catalysts such as Pd on carbon or ferrocene-based catalysts.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Nicotinic acid derivatives.
Reduction: Ethyl nipecotinate.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(ethylamino)nicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying ester hydrolysis and metabolism in biological systems.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-(ethylamino)nicotinate involves its interaction with biological targets such as enzymes and receptors. It is metabolized in the body to release nicotinic acid, which then exerts its effects by interacting with nicotinic acid receptors. These receptors are involved in various physiological processes, including lipid metabolism and vasodilation .
Comparison with Similar Compounds
Ethyl nicotinate: A simpler ester of nicotinic acid without the ethylamino group.
Methyl nicotinate: Another ester of nicotinic acid with a methyl group instead of an ethyl group.
Ethyl 6-chloro-4-(ethylamino)nicotinate: A chlorinated derivative with similar properties.
Uniqueness: Ethyl 4-(ethylamino)nicotinate is unique due to the presence of the ethylamino group, which imparts different chemical reactivity and biological activity compared to other nicotinate esters. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Properties
CAS No. |
110960-70-8 |
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Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 4-(ethylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-3-12-9-5-6-11-7-8(9)10(13)14-4-2/h5-7H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
ZPHHDSABCXDFIX-UHFFFAOYSA-N |
SMILES |
CCNC1=C(C=NC=C1)C(=O)OCC |
Canonical SMILES |
CCNC1=C(C=NC=C1)C(=O)OCC |
Synonyms |
3-Pyridinecarboxylicacid,4-(ethylamino)-,ethylester(9CI) |
Origin of Product |
United States |
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